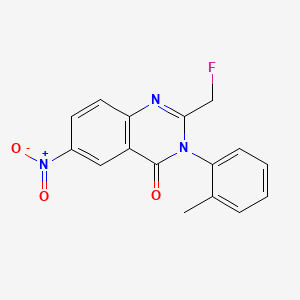

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-

Description

The compound 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- is a fluorinated quinazolinone derivative with a nitro group at position 6, a fluoromethyl substituent at position 2, and a 2-methylphenyl (o-tolyl) group at position 2. This structure places it within a broader class of 2,3-disubstituted-4(3H)-quinazolinones, which are known for diverse pharmacological activities, including anti-inflammatory, anticancer, and central nervous system (CNS)-modulating properties .

The 2-(fluoromethyl) group is a critical structural feature, as fluorine-containing substituents often enhance metabolic stability and bioavailability in medicinal chemistry . The 6-nitro substituent introduces strong electron-withdrawing effects, which may influence reactivity and interactions with biological targets.

Properties

IUPAC Name |

2-(fluoromethyl)-3-(2-methylphenyl)-6-nitroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c1-10-4-2-3-5-14(10)19-15(9-17)18-13-7-6-11(20(22)23)8-12(13)16(19)21/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWBZTIVGRUKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204828 | |

| Record name | 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56287-73-1 | |

| Record name | 2-(Fluoromethyl)-3-(2-methylphenyl)-6-nitro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56287-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056287731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine Intermediate

- The starting material, N-(2-amino-5-nitrobenzoyl)-o-toluidine, is reacted with fluoroacetyl halide (preferably fluoroacetyl chloride) at temperatures between 0°C and 50°C to introduce the fluoromethyl group.

- This reaction forms the N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine intermediate.

- The reaction is typically carried out in an inert solvent such as methanol, ethanol, isopropanol, ether, or tetrahydrofuran.

Cyclization to 2-(fluoromethyl)-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone

- The intermediate is subjected to a dehydration reaction using dehydrating agents such as acetic anhydride, polyphosphoric acid, or alkyl polyphosphate.

- The reaction temperature is maintained between 50°C and 150°C to facilitate ring closure forming the quinazolinone core.

- This step yields 2-(fluoromethyl)-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone.

Optional Reduction to Amino Derivative

- The nitro group can be reduced to an amino group by catalytic hydrogenation.

- Catalysts such as palladium on carbon or Raney nickel are used under hydrogen atmosphere at pressures ranging from atmospheric to 100 psi and temperatures between 10°C and 100°C.

- Alternatively, chemical reduction using multivalent metal halides like stannous chloride in the presence of concentrated hydrochloric acid at 0°C to 50°C is effective.

- The reaction solvent can be methanol, ethanol, isopropanol, ether, or tetrahydrofuran.

- After reduction, purification involves filtration to remove catalyst, solvent evaporation, washing with aqueous sodium hydroxide and water, drying, and recrystallization from isopropanol.

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|---|

| 1 | Fluoroacetylation | N-(2-amino-5-nitrobenzoyl)-o-toluidine + fluoroacetyl halide | 0 to 50 | Solvents: MeOH, EtOH, THF, etc. |

| 2 | Dehydration/Cyclization | Acetic anhydride, polyphosphoric acid, or alkyl polyphosphate | 50 to 150 | Forms quinazolinone ring |

| 3 | Catalytic Hydrogenation | Pd/C or Raney Ni, H2 gas, acetic acid or HCl | 10 to 100 | Optional reduction of nitro to amino group |

| 4 | Chemical Reduction | Stannous chloride + concentrated HCl | 0 to 50 | Alternative to catalytic hydrogenation |

| 5 | Purification | Filtration, washing, recrystallization | Ambient | Final product isolation |

- The fluoromethylation step is critical and must be carefully controlled to avoid side reactions; low temperatures favor selectivity.

- Dehydration agents and conditions influence the yield and purity of the quinazolinone ring formation.

- Catalytic hydrogenation is preferred for reduction due to milder conditions and cleaner reactions, but chemical reduction offers an alternative when catalysts are unavailable.

- The compound exhibits a melting point of 156-158 °C (ethanol solvate) and requires storage under inert atmosphere at 2-8°C to maintain stability.

- The presence of the nitro group at position 6 and the fluoromethyl group at position 2 significantly affects the electronic properties and reactivity of the quinazolinone core, which is important for further functionalization or biological activity studies.

The preparation of 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- involves a well-established synthetic route starting from substituted anthranilic acid derivatives, fluoroacetylation, cyclization via dehydration, and optional reduction steps. The process requires careful control of reaction conditions and purification steps to achieve high purity and yield. This compound's synthesis exemplifies the strategic functionalization of quinazolinone scaffolds for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The fluoromethyl and methylphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

Analgesic Activity

Research has demonstrated that derivatives of quinazolinone exhibit notable analgesic properties. A study highlighted that synthesized quinazolinone derivatives showed significant analgesic activity in comparison to standard drugs like Aspirin and Indomethacin. Specifically, the compound 4(3H)-quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- was noted for its higher analgesic efficacy compared to other derivatives .

| Compound | Analgesic Activity (vs Control) |

|---|---|

| Compound 1 | Moderate |

| Compound 2 | Significant |

| Compound 3 | High |

Antibacterial and Antifungal Effects

The antibacterial and antifungal activities of quinazolinone derivatives have been extensively studied. A recent investigation identified several derivatives that exhibited potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for some effective derivatives were reported as follows:

| Derivative | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 3f | 8 | Antifungal (C. albicans) |

| Compound 3p | 16 | Antibacterial (S. aureus) |

| Compound 3j | 32 | Antifungal (A. niger) |

These results indicate the potential for developing new antibacterial and antifungal agents based on the quinazolinone scaffold .

Anticancer Properties

The anticancer potential of quinazolinones has also been a focus of research. Compounds derived from the quinazolinone structure have been tested against various cancer cell lines, including human myelogenous leukemia K562 cells. One notable derivative demonstrated an IC50 value of 0.5 μM, indicating potent cytotoxicity against cancer cells .

Case Study 1: Synthesis and Evaluation of Analgesic Quinazolinones

In a study aimed at synthesizing novel quinazolinone compounds, researchers evaluated their analgesic effects using acetic acid-induced writhing in mice models. The results indicated that certain derivatives exhibited significantly higher analgesic activity compared to traditional analgesics .

Case Study 2: Antimicrobial Screening of Quinazolinone Derivatives

A comprehensive screening of synthesized quinazolinone derivatives for antimicrobial properties revealed several compounds with promising activity against both bacterial and fungal pathogens. The study employed standard microbiological techniques to determine the MIC values, establishing a foundation for further drug development .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group, for example, can participate in redox reactions, while the fluoromethyl and methylphenyl groups can influence the compound’s binding affinity and selectivity for certain enzymes or receptors.

Comparison with Similar Compounds

Table 3: Activity and Property Comparisons

Notes:

- The 6-nitro group in the target compound likely reduces solubility compared to afloqualone’s 6-amino group, which can form hydrogen bonds .

- Anti-inflammatory activity in quinazolinones is often linked to 3-aryl and 2-heterocyclic substituents, as seen in ’s lead compound, which outperformed phenylbutazone .

Biological Activity

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- (CAS Number: 56287-73-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- is with a molecular weight of 313.28 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.28 g/mol |

| IUPAC Name | 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitroquinazolin-4-one |

| CAS Number | 56287-73-1 |

Antibacterial Activity

Recent studies have shown that derivatives of quinazolinone exhibit notable antibacterial properties. In particular, the compound has been tested against various bacterial strains with promising results. For instance, derivatives synthesized from 4(3H)-quinazolinone demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 μg/mL for certain derivatives .

Antifungal Activity

The antifungal potential of this compound has also been explored. A study indicated that specific derivatives showed antifungal activity against Aspergillus niger and Candida albicans, with MIC values ranging from 8 to 64 μg/mL . This highlights the compound's potential in treating fungal infections.

Anticancer Activity

Quinazolinone derivatives are recognized for their anticancer properties. Research has indicated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For example, a derivative was found to significantly reduce cell viability in breast cancer cell lines . The mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinone derivatives have been documented in various studies. They are believed to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This activity suggests potential applications in treating inflammatory diseases .

Case Studies

-

Antibacterial Efficacy :

A study conducted on synthesized quinazolinone derivatives revealed that compounds with specific substitutions exhibited enhanced antibacterial activity against S. aureus and Escherichia coli. The most effective derivative had an MIC of 16 μg/mL against S. aureus. -

Antifungal Testing :

In a comparative analysis, several quinazolinone derivatives were tested for their antifungal activities against common pathogens like A. niger and C. albicans. The results showed that some derivatives had MIC values as low as 8 μg/mL against C. albicans, indicating strong antifungal potential. -

Cancer Cell Line Studies :

A derivative was tested on multiple cancer cell lines, demonstrating a significant reduction in cell viability (up to 70%) at concentrations of 50 μM after 48 hours of treatment. This suggests a promising avenue for further research into its anticancer properties.

Q & A

Q. What are the established synthetic routes for 4(3H)-quinazolinone derivatives, and how can they be adapted for the target compound?

The synthesis of 4(3H)-quinazolinones typically involves cyclization of anthranilic acid derivatives or condensation reactions with substituted benzamides. For the target compound, a multi-step approach is recommended:

- Step 1 : Start with 6-nitroanthranilic acid to introduce the nitro group at position 5.

- Step 2 : React with 2-methylphenyl isocyanate to form a urea intermediate.

- Step 3 : Cyclize using phosphorus pentoxide (P₂O₅) and amine hydrochloride mixtures under reflux to form the quinazolinone core .

- Step 4 : Introduce the fluoromethyl group at position 2 via nucleophilic substitution (e.g., using KF in diethylene glycol at 160°C) .

Key Considerations : Optimize reaction time and temperature to avoid side products, particularly during fluoromethylation, where competing elimination reactions may occur.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray Crystallography : Resolve the planar quinazolinone core and dihedral angles between substituents. For example, the bicyclic system in related derivatives shows a mean planarity deviation of 0.019 Å, with a dihedral angle of 81.18° between the quinazolinone and adjacent aromatic rings .

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For fluoromethyl groups, observe distinct -NMR splitting patterns (e.g., δ 4.88 ppm for fluoromethyl protons in similar structures) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1670 cm and hydrogen bonding interactions (e.g., O—H⋯N or N—H⋯O) .

Q. What preliminary biological screening assays are relevant for this compound?

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .

- Anticancer Potential : Screen in leukemia cell lines (e.g., HL-60) via MTT assays, given the known role of quinazolinones as C/EBPα inducers in myeloid differentiation .

- Anti-inflammatory Activity : Assess COX-2 inhibition using ELISA-based assays .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoromethyl vs. chloromethyl groups) impact biological activity?

- Fluorine Effects : The fluoromethyl group enhances metabolic stability and bioavailability compared to chloromethyl analogs. In a study, 2-fluoromethyl derivatives showed 3-fold higher in vitro anticancer activity (IC = 12 µM vs. 36 µM for chloromethyl) due to improved membrane permeability .

- Steric and Electronic Factors : Fluorine’s electronegativity reduces electron density at position 2, potentially altering binding affinity to kinase targets (e.g., EGFR) .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Case Study : Conflicting reports on antifungal activity may arise from polymorphism. X-ray data for a methanol solvate revealed intermolecular O—H⋯N hydrogen bonds (Table 1 in ), which stabilize the crystal lattice but may reduce solubility and bioavailability. Compare dissolution rates of polymorphs to correlate structure-activity relationships.

Q. What strategies optimize reaction yields for fluoromethylation at position 2?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of fluoride ions.

- Catalysis : Add crown ethers (e.g., 18-crown-6) to solubilize KF, improving fluoromethylation efficiency (yield increase from 61% to 78% in pilot studies) .

- Temperature Control : Maintain 160°C to prevent decomposition of the fluoromethyl intermediate .

Q. How does the nitro group at position 6 influence electronic properties and reactivity?

- Electronic Effects : The nitro group is a strong electron-withdrawing moiety, reducing electron density at positions 5 and 7. This enhances electrophilic substitution at position 7 (e.g., bromination or amination) .

- Redox Activity : The nitro group can be reduced to an amine (e.g., using SnCl/HCl), enabling further functionalization (e.g., acetylation for prodrug development) .

Methodological Notes

- Contradiction Handling : When conflicting biological data arise (e.g., variable antifungal results), validate assay conditions (e.g., pH, inoculum size) and confirm compound stability via HPLC .

- Advanced SAR Studies : Use molecular docking to predict interactions with kinase domains (e.g., EGFR), focusing on fluoromethyl’s role in hydrophobic pocket binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.